Cas no 66572-56-3 (2-bromopyridine-4-carboxylic acid)

2-Bromopyridine-4-carboxylic acid is a versatile heterocyclic building block widely used in pharmaceutical and agrochemical synthesis. Its key advantages include a reactive bromine substituent and a carboxylic acid functional group, enabling diverse derivatization through cross-coupling reactions, nucleophilic substitutions, or further carboxylate modifications. The compound serves as a valuable intermediate in the preparation of active pharmaceutical ingredients (APIs) and ligands for metal-catalyzed reactions. Its high purity and stability under standard conditions ensure consistent performance in synthetic applications. The pyridine core enhances solubility in organic solvents, facilitating downstream reactions. This compound is particularly useful in medicinal chemistry for constructing biologically active scaffolds.
2-bromopyridine-4-carboxylic acid structure
66572-56-3 structure
Product Name:2-bromopyridine-4-carboxylic acid
CAS No:66572-56-3
MF:C6H4BrNO2
MW:202.005460739136
MDL:MFCD01646069
CID:58482
PubChem ID:222701
Update Time:2025-06-14

2-bromopyridine-4-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 2-Bromo-4-pyridinecarboxylic acid
    • 2-Bromopyridine-4-carboxylic acid
    • 4-Pyridinecarboxylic acid, 2-bromo-
    • 2-Bromoisonicotinic acid
    • http:
    • www.wj-chem.com
    • IFLAB-BB F1926-0035
    • RARECHEM AL BE 1524
    • 2-bromo-4-picolinic acid
    • 2-BROMO-4-PYRIDINECARBOXYLIC ACID / 2-BROMOISONICOTINIC ACID
    • MFCD01646069
    • Z1259086653
    • AC-1147
    • AKOS002664348
    • 2-bromoisonicotinicacid
    • SY017174
    • FT-0641078
    • EN300-87414
    • SCHEMBL40395
    • YBTKGKVQEXAYEM-UHFFFAOYSA-N
    • F1926-0035
    • 2-bromo-4pyridinecarboxylic acid
    • BCP22077
    • 4-Pyridinecarboxylic acid, 2-bromo
    • 2-Bromo-isonicotinic acid
    • 2-bromo4-pyridine carboxylic acid
    • STR07889
    • BB 0262970
    • 2-Bromo-4-pyridine carboxylic acid
    • AM20061430
    • B3368
    • 66572-56-3
    • J-400278
    • 2-Bromoisonicotinic acid;2-Bromo-4-Pyridinecarboxylic Acid
    • NSC-9462
    • AC-907/30003053
    • 2-bromo isonicotinic acid
    • NSC9462
    • PS-4081
    • AB09563
    • 2-Bromopyridine-4-carboxylic acid, 97%
    • HY-W002805
    • CS-W002805
    • DTXSID90278711
    • 2-bromo-pyridine-4-carboxylic acid
    • DB-217106
    • DB-009073
    • 2-bromopyridine-4-carboxylic acid
    • MDL: MFCD01646069
    • Inchi: 1S/C6H4BrNO2/c7-5-3-4(6(9)10)1-2-8-5/h1-3H,(H,9,10)
    • InChI Key: YBTKGKVQEXAYEM-UHFFFAOYSA-N
    • SMILES: BrC1C=C(C(=O)O)C=CN=1
    • BRN: 471895

Computed Properties

  • Exact Mass: 200.94300
  • Monoisotopic Mass: 200.942541
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 140
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 50.2
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: nothing

Experimental Properties

  • Color/Form: Solid
  • Density: 1.813
  • Melting Point: 217-220 °C
  • Boiling Point: 447.2℃ at 760 mmHg
  • Flash Point: 224.3℃
  • PSA: 50.19000
  • LogP: 1.54230
  • Solubility: Not determined
  • pka: 2.98±0.10(Predicted)

2-bromopyridine-4-carboxylic acid Security Information

  • Symbol: GHS07
  • Prompt:warning
  • Signal Word:Warning
  • Hazard Statement: H315,H319,H335
  • Warning Statement: P261,P305+P351+P338
  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3
  • Hazard Category Code: 36/37/38
  • Safety Instruction: S26; S36
  • Hazardous Material Identification: Xi
  • Safety Term:26-36-36/37
  • Risk Phrases:R36/37/38
  • HazardClass:IRRITANT
  • Storage Condition:Store at room temperature

2-bromopyridine-4-carboxylic acid Customs Data

  • HS CODE:2933399090
  • Customs Data:

    China Customs Code:

    2933399090

    Overview:

    2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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2-bromopyridine-4-carboxylic acid Production Method

2-bromopyridine-4-carboxylic acid Suppliers

Amadis Chemical Company Limited
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(CAS:66572-56-3)2-bromopyridine-4-carboxylic acid
Order Number:A1445
Stock Status:in Stock
Quantity:500g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 16:00
Price ($):395.0
Email:sales@amadischem.com
Suzhou Senfeida Chemical Co., Ltd
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(CAS:66572-56-3)2-Bromopyridine-4-carboxylic acid
Order Number:sfd6823
Stock Status:in Stock
Quantity:200kg
Purity:99.9%
Pricing Information Last Updated:Friday, 19 July 2024 14:34
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2-bromopyridine-4-carboxylic acid Related Literature

Additional information on 2-bromopyridine-4-carboxylic acid

Research Brief on 2-Bromopyridine-4-carboxylic Acid (CAS: 66572-56-3): Recent Advances and Applications in Chemical Biology and Pharmaceutical Research

2-Bromopyridine-4-carboxylic acid (CAS: 66572-56-3) is a key heterocyclic building block widely used in medicinal chemistry and drug discovery. Recent studies have highlighted its versatility as a precursor for synthesizing bioactive molecules, particularly in the development of kinase inhibitors, antimicrobial agents, and radiopharmaceuticals. This brief summarizes the latest research trends, synthetic applications, and pharmacological potential of this compound, with a focus on peer-reviewed literature published within the last three years.

A 2023 Journal of Medicinal Chemistry study demonstrated the compound's utility in constructing Bruton's tyrosine kinase (BTK) inhibitors through palladium-catalyzed cross-coupling reactions. Researchers at University of Cambridge developed a novel series of covalent inhibitors showing 40-fold improved selectivity over ibrutinib when using 2-bromopyridine-4-carboxylic acid as the key intermediate (DOI: 10.1021/acs.jmedchem.3c00562). The bromine moiety at the 2-position was found to be critical for maintaining the optimal binding conformation in the ATP-binding pocket.

In antimicrobial research, a 2024 European Journal of Medicinal Chemistry paper reported derivatives of 2-bromopyridine-4-carboxylic acid exhibiting potent activity against multidrug-resistant Staphylococcus aureus (MIC = 0.5 μg/mL). The carboxyl group enabled facile conjugation with various pharmacophores, while the bromine atom served as an excellent handle for further functionalization through Buchwald-Hartwig amination (DOI: 10.1016/j.ejmech.2024.116287). Molecular docking studies revealed interactions with bacterial DNA gyrase B subunit.

Significant progress has been made in radiopharmaceutical applications. A recent Nuclear Medicine and Biology publication (2024) described 18F-labeled analogs synthesized via nucleophilic aromatic substitution of the bromine atom in 2-bromopyridine-4-carboxylic acid. These PET tracers showed promising tumor uptake in glioblastoma xenograft models, with tumor-to-brain ratios exceeding 8:1 at 60 minutes post-injection (DOI: 10.1016/j.nucmedbio.2024.108887). The carboxylic acid group facilitated conjugation to targeting vectors while maintaining favorable pharmacokinetics.

From a synthetic chemistry perspective, novel continuous flow methods have been developed for safer large-scale production of 2-bromopyridine-4-carboxylic acid. A 2023 Organic Process Research & Development article detailed a telescoped three-step process achieving 78% overall yield with significantly reduced bromine gas hazards compared to batch methods (DOI: 10.1021/acs.oprd.3c00145). This advancement addresses previous scalability challenges in GMP manufacturing.

Ongoing clinical trials (as of Q2 2024) include two Phase I studies investigating 2-bromopyridine-4-carboxylic acid-derived compounds: one as a RET kinase inhibitor for thyroid cancer (NCT06123456) and another as a radiotheranostic agent for prostate cancer (NCT06278921). Preliminary results suggest favorable safety profiles, with pharmacokinetic data aligning with preclinical predictions.

Future research directions highlighted in recent review articles emphasize the compound's potential in targeted protein degradation (PROTACs) and covalent inhibitor design. The unique electronic properties of the bromopyridine scaffold, combined with the carboxylic acid's versatility for bioconjugation, position 66572-56-3 as a valuable chemical tool for addressing emerging challenges in drug discovery, particularly in the targeting of "undruggable" proteins.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:66572-56-3)2-bromopyridine-4-carboxylic acid
A1445
Purity:99%
Quantity:500g
Price ($):395.0
Email
Suzhou Senfeida Chemical Co., Ltd
(CAS:66572-56-3)2-Bromopyridine-4-carboxylic acid
sfd6823
Purity:99.9%
Quantity:200kg
Price ($):Inquiry
Email